molecular formula C20H22BrN3O6 B15018218 N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B15018218
M. Wt: 480.3 g/mol
InChI Key: OZSXJPUSODDWKW-NUGSKGIGSA-N
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Description

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation reaction of 5-bromo-2-hydroxy-3-methylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22BrN3O6

Molecular Weight

480.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H22BrN3O6/c1-11-5-14(21)6-13(18(11)26)9-23-24-17(25)10-22-20(27)12-7-15(28-2)19(30-4)16(8-12)29-3/h5-9,26H,10H2,1-4H3,(H,22,27)(H,24,25)/b23-9+

InChI Key

OZSXJPUSODDWKW-NUGSKGIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br

Origin of Product

United States

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